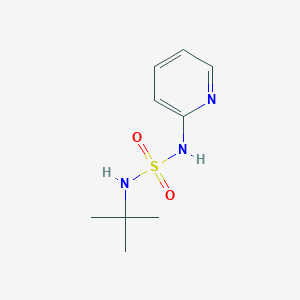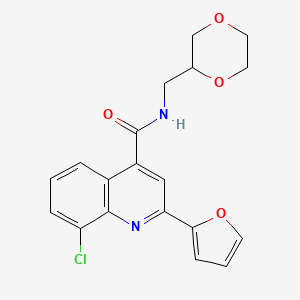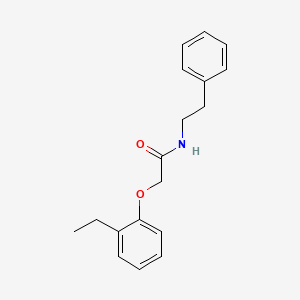![molecular formula C21H26N2O3S B5593940 2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known as indoles, characterized by a specific molecular structure that contains a benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Synthesis Analysis
The synthesis of related indole derivatives involves multi-step chemical processes. For instance, Gui-Jie et al. (2011) synthesized a similar compound using 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate, involving reactions like Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction (Gui-Jie, 2011).
Molecular Structure Analysis
Detailed structural analyses are typically conducted using techniques like X-ray crystallography and NMR spectroscopy. For example, Sambyal et al. (2011) used these techniques to determine the crystal structure of a related compound, providing insights into its molecular conformation and intermolecular interactions (Sambyal et al., 2011).
Chemical Reactions and Properties
Indole derivatives often participate in various chemical reactions due to their reactive sites. The reactions can include substitutions, additions, and condensations, depending on the functional groups present in the molecule.
Physical Properties Analysis
The physical properties like melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. For example, Ou-Yang et al. (2013) studied the crystalline structure of a similar indole derivative, revealing details about its physical properties (Ou-Yang et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting how these compounds will react under different chemical conditions. For example, Fesenko et al. (2010) explored the reactivity of similar compounds under different conditions, highlighting their chemical behavior and stability (Fesenko et al., 2010).
Aplicaciones Científicas De Investigación
Antiviral Activity
Studies on structurally related indole derivatives have shown potential antiviral activities. For instance, the synthesis and evaluation of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, have been explored for antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). These compounds displayed selective activity against certain virus strains, highlighting the potential for indole derivatives in antiviral research (Ivashchenko et al., 2014).
Broad-Spectrum Antiviral Effects
Arbidol, a compound structurally related to the one , demonstrates broad-spectrum antiviral effects against enveloped and non-enveloped viruses. Its mechanism involves inhibiting viral fusion with target membranes, suggesting a potential area of application for similar compounds in preventing virus entry into cells (Boriskin et al., 2008).
Chemical Synthesis and Reactivity
Research on the chemical synthesis and reactivity of similar compounds provides insight into their potential application in creating novel structures with therapeutic activities. Studies have detailed transformations and synthetic pathways leading to new indole derivatives with potential applications in medicinal chemistry and drug development. For example, the sulfenylation of pyrroles and indoles has been explored for synthesizing derivatives with modified biological activities (Gilow et al., 1991).
Antimicrobial Evaluation
The antimicrobial properties of novel indole derivatives have also been investigated. Synthesis of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids and their evaluation for antimicrobial activity suggest that similar compounds could be explored for antibacterial and antifungal applications, contributing to the development of new antimicrobial agents (Shastri & Post, 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methylsulfanylethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-13-19-17(22-20(13)21(25)26-9-10-27-4)11-15(12-18(19)24)14-5-7-16(8-6-14)23(2)3/h5-8,15,22H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDRAPCNPVJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)N(C)C)C(=O)OCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5593873.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![(1S*,5R*)-6-benzyl-3-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593898.png)
![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)
![2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593915.png)
![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)
![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)
![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)